

A Comparative Guide to the SHMT Inhibitor (-)-SHIN1 and its Active Enantiomer

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Compound of Interest

Compound Name: (-)-SHIN1

Cat. No.: B2380072

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This guide provides a detailed comparison of the biological activity of the serine hydroxymethyltransferase (SHMT) inhibitor **(-)-SHIN1** and its active counterpart, (+)-SHIN1. Primarily, **(-)-SHIN1** serves as a crucial negative control in experimental settings to confirm the on-target effects of (+)-SHIN1, a potent dual inhibitor of SHMT1 and SHMT2. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting one-carbon metabolism.

Quantitative Data Summary

The following tables summarize the inhibitory activities of (+)-SHIN1 and provide control data for **(-)-SHIN1**, alongside a comparison with other known SHMT inhibitors.

Table 1: In Vitro Inhibitory Activity against Human SHMT Isoforms

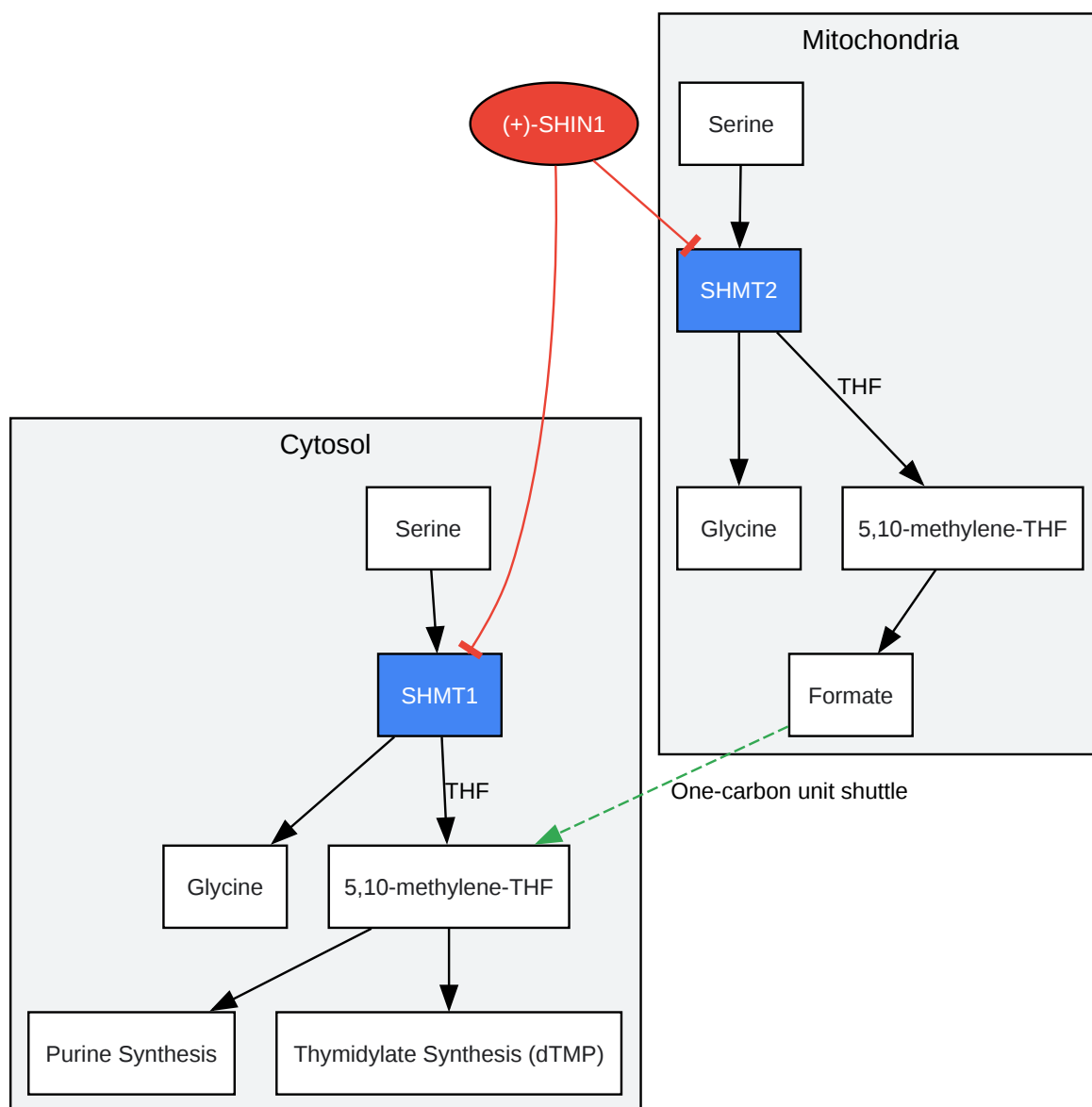
Inhibitor	SHMT1 IC ₅₀ (nM)	SHMT2 IC ₅₀ (nM)	Notes
(+)-SHIN1	5[1][2]	13[1][2]	Potent dual inhibitor.
(-)-SHIN1	Not reported to be active	Not reported to be active	Inactive enantiomer, used as a negative control.[3][4]
Pemetrexed	K _i of 19.1 μM	Weak inhibitor	Also targets other enzymes in the folate pathway.[1]
Lometrexol	K _i of 20 μM	IC ₅₀ of ~100 μM	Classic antifolate with modest SHMT activity. [1]

Table 2: Cellular Growth Inhibition (IC₅₀) of SHMT Inhibitors in Cancer Cell Lines

Compound	Cell Line	Cancer Type	IC ₅₀ (nM)	Notes
(+)-SHIN1	HCT-116	Colon Cancer	870	Efficacy is primarily due to SHMT2 inhibition.[1]
HCT-116 (SHMT2 knockout)	Colon Cancer	< 50	Demonstrates potent inhibition of cytosolic SHMT1.[1][5]	
8988T	Pancreatic Cancer	< 100	Cells are highly dependent on SHMT1.[3][4]	
B-cell Lymphoma Lines	Hematological	Varies	Particularly sensitive to SHMT inhibition due to defective glycine import.[1]	
(-)-SHIN1	HCT-116	Colon Cancer	> 30,000	Does not inhibit cell growth at concentrations up to 30 µM, confirming its role as a negative control. [3][4]
SHIN2	Molt4	T-cell Acute Lymphoblastic Leukemia	-	An in vivo active analog of SHIN1 that shows synergistic activity with methotrexate.[1]

Signaling Pathways and Mechanism of Action

SHMT enzymes are pivotal in the one-carbon metabolism network, which is essential for the biosynthesis of nucleotides (purines and thymidylate) and other vital biomolecules. The inhibition of SHMT by (+)-SHIN1 disrupts this pathway, leading to cell cycle arrest and apoptosis in cancer cells.[1] The inactive enantiomer, (-)-SHIN1, does not interfere with this pathway and is used to validate that the observed cellular effects of the racemate or the (+) enantiomer are due to specific SHMT inhibition.



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Simplified one-carbon metabolism pathway.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation of results. Below are protocols for key experiments used to characterize SHMT inhibitors.

In Vitro SHMT Inhibition Assay

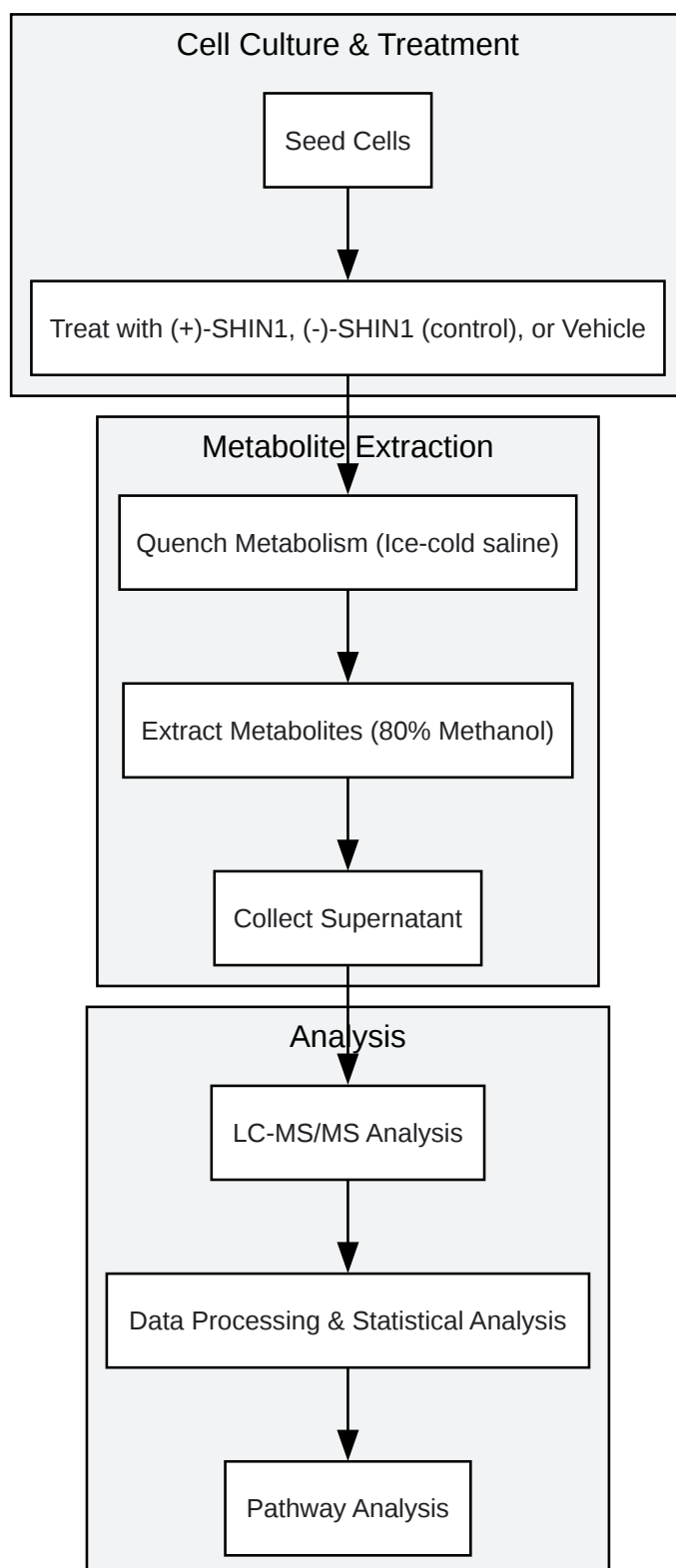
- **Reaction Mixture Preparation:** A reaction mixture is prepared containing assay buffer, PLP, L-serine, THF, and NADP⁺.
- **Inhibitor Addition:** Test inhibitors, such as (+)-SHIN1 and **(-)-SHIN1**, are added at various concentrations to the wells of a microplate. A vehicle control (e.g., DMSO) is also included.
- **Reaction Initiation:** The reaction is initiated by adding the SHMT enzyme and a coupled enzyme, MTHFD.
- **Data Acquisition:** The increase in absorbance at 340 nm is monitored over time, which corresponds to the production of NADPH by MTHFD from the 5,10-methylene-THF generated by SHMT.[\[1\]](#)

Cellular Proliferation Assay

- **Cell Seeding:** Cancer cells (e.g., HCT-116) are seeded in multi-well plates and allowed to adhere overnight.
- **Compound Treatment:** Cells are treated with a serial dilution of the test compounds ((+)-SHIN1, **(-)-SHIN1**) or vehicle control for a specified duration (e.g., 24-72 hours).
- **Cell Viability Measurement:** Cell viability is assessed using methods such as Trypan blue exclusion and direct cell counting or colorimetric assays like CCK-8.[\[2\]](#)[\[6\]](#)
- **Data Analysis:** IC₅₀ values are calculated by plotting the percentage of cell growth inhibition against the logarithm of the compound concentration.

Metabolite Extraction for LC-MS Analysis

- **Cell Culture and Treatment:** Cells are cultured and treated with the SHMT inhibitor or a vehicle control for a defined period.
- **Metabolic Quenching:** Metabolic activity is rapidly quenched by washing the cells with ice-cold saline and adding a cold extraction solvent (e.g., 80% methanol).
- **Metabolite Collection:** Cells are scraped, and the cell lysate is collected. The lysate is centrifuged to pellet cellular debris, and the supernatant containing the metabolites is collected.
- **Sample Preparation:** The metabolite extract is dried, for example, using a vacuum concentrator.
- **Data Analysis:** The raw LC-MS/MS data is processed to identify and quantify metabolites. Statistical analysis is performed to identify significant differences in metabolite levels between the inhibitor-treated and control groups.[\[1\]](#)[\[7\]](#)



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General experimental workflow for metabolomics.

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